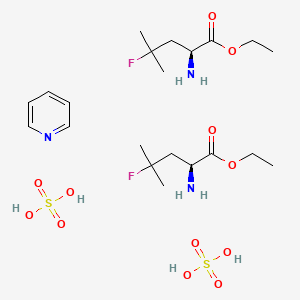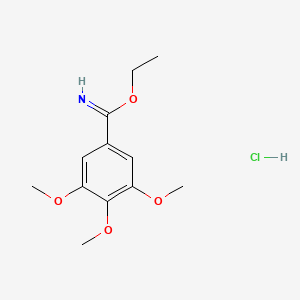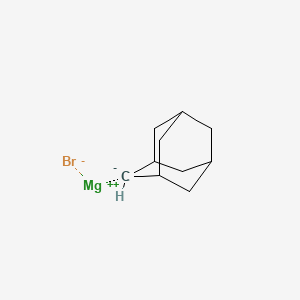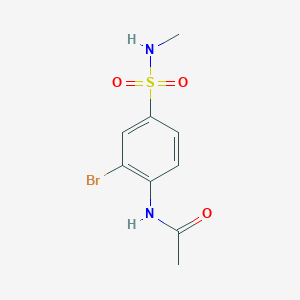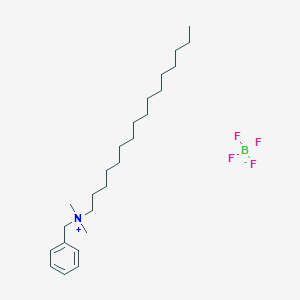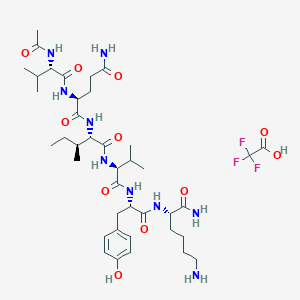
Acetyl-PHF6 amide (TFA)
描述
乙酰-PHF6酰胺三氟乙酸盐 (AcPHF6 TFA) 是一种来源于 tau 蛋白的六肽。它是一种合成肽,模拟了 tau 蛋白的片段,该蛋白与阿尔茨海默病等神经退行性疾病有关。已知 tau 蛋白在大脑中形成神经纤维缠结,导致阿尔茨海默病的病理变化。 AcPHF6 TFA 被用于科学研究,以研究 tau 蛋白的聚集特性,并开发针对 tau 病的潜在治疗干预措施 .
准备方法
合成路线和反应条件: AcPHF6 TFA 通过固相肽合成 (SPPS) 进行合成。该过程包括以下步骤:
树脂溶胀: 将 rink 酰胺树脂在干燥的二氯甲烷 (DCM) 中溶胀 1 小时。
Fmoc 脱保护: 使用 20% 的哌啶在二甲基甲酰胺 (DMF) 中对树脂进行脱保护。
氨基酸偶联: 使用 2 当量的 HCTU (O-(7-氮杂苯并三唑-1-基)-N,N,N’,N’-四甲基脲鎓六氟磷酸盐)、4 当量的 DIPEA (N,N-二异丙基乙胺) 在 5 毫升的 NMP (N-甲基-2-吡咯烷酮) 中将第一个氨基酸加载到树脂上,反应 2 小时。
封端: 使用乙酸酐和吡啶以 3:2 的比例对树脂进行封端。
肽链延长: 通过重复 Fmoc 脱保护和氨基酸偶联循环来延长肽链,直到达到所需的长度。
乙酰化: 使用乙酸酐和吡啶对末端游离胺进行乙酰化.
工业生产方法: AcPHF6 TFA 的工业生产遵循与上述类似的合成路线,但规模更大。该过程涉及自动肽合成仪,以确保高产率和高纯度。 最终产品通过高效液相色谱 (HPLC) 进行纯化,并使用质谱和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型: AcPHF6 TFA 主要经历聚集反应,这对于研究其在神经退行性疾病中的作用至关重要。 聚集是由肝素诱导的,并使用硫黄素 S (ThS) 荧光测定法进行监测 .
常用试剂和条件:
形成的主要产物: AcPHF6 TFA 聚集形成的主要产物是淀粉样纤维,研究这些纤维有助于了解 tau 相关疾病的病理 .
科学研究应用
AcPHF6 TFA 有几个科学研究应用,包括:
化学: 用于研究肽和蛋白质的聚集特性。
生物学: 有助于了解 tau 蛋白在神经退行性疾病中的作用。
医学: 有助于开发针对阿尔茨海默病和其他 tau 病的治疗干预措施。
工业: 用于生产研究试剂和诊断工具
作用机制
AcPHF6 TFA 通过模拟 tau 蛋白的片段发挥作用,该片段参与神经纤维缠结的形成。AcPHF6 TFA 聚集为淀粉样纤维是通过六肽基序之间的 β-折叠相互作用介导的。 这些相互作用导致可溶性寡聚体的稳定,最终形成不溶性纤维 .
类似化合物:
- AcPHF6 (乙酰-PHF6):** 另一种来源于 tau 蛋白的六肽,具有类似的聚集倾向。
淀粉样β (Aβ) 肽: 源于淀粉样前体蛋白的小蛋白片段,已知在阿尔茨海默病中形成淀粉样斑块
AcPHF6 TFA 的独特性: AcPHF6 TFA 由于其特定的序列和模拟 tau 蛋白聚集行为的能力而独一无二。 这使其成为研究 tau 病和开发潜在治疗干预措施的宝贵工具 .
相似化合物的比较
- AcPHF6 (Acetyl-PHF6):** Another tau-derived hexapeptide with a similar aggregation propensity.
Amyloid Beta (Aβ) Peptides: Small protein fragments derived from amyloid precursor protein, known to form amyloid plaques in Alzheimer’s disease
Uniqueness of AcPHF6 TFA: AcPHF6 TFA is unique due to its specific sequence and ability to mimic the tau protein’s aggregation behavior. This makes it a valuable tool for studying tauopathies and developing potential therapeutic interventions .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQXEVBTNVRQK-YNUHNEFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6299273.png)
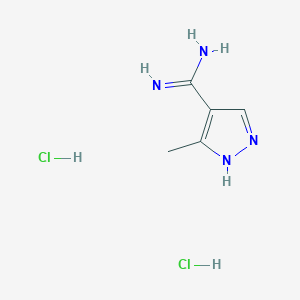
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)



